REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][CH2:10][C:11]([NH:13][NH2:14])=[O:12].Cl.[C:16](=N)(OCC)[CH3:17]>N1C=CC=CC=1>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][CH2:10][C:11]1[O:12][C:16]([CH3:17])=[N:14][N:13]=1 |f:1.2|
|
Name
|
|
Quantity
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19.3 g
|
Type
|
reactant
|
Smiles
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CC1=C(C(=CC=C1)C)NCC(=O)NN
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Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
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Cl.C(C)(OCC)=N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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under reflux for 9 hours
|
Duration
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9 h
|
Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
WASH
|
Details
|
eluted the following solvent systems
|
Type
|
WASH
|
Details
|
The crude product (11.5 g) was eluted from the column with the ethyl ether/methanol solvent system
|
Type
|
CUSTOM
|
Details
|
Crystallization of the crude product from dichloromethane/ethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)C)NCC=1OC(=NN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 34.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |